molecular formula C28H32O18 B570621 Patuletin-7-diglucoside CAS No. 1217118-98-3

Patuletin-7-diglucoside

Cat. No.: B570621
CAS No.: 1217118-98-3
M. Wt: 656.546
InChI Key: FGISESAFFBBOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Patuletin-7-diglucoside is a high-purity flavonol glycoside compound supplied for scientific research. This compound, with the CAS number 1217118-98-3, has a molecular formula of C₂₈H₃₂O₁₈ and a molecular weight of 656.54 g/mol . It is presented as a powder with a stated purity of over 95% . As a derivative of patuletin, it is recognized for its role as an antioxidant flavonoid . Recent scientific investigations have highlighted its significant research value in metabolic and oxidative stress studies. Specifically, LC-MS/MS analysis has identified this compound as a primary constituent in active plant sub-extracts that demonstrate potent in vitro antidiabetic activity. These extracts exhibit strong inhibitory effects on the carbohydrate-metabolizing enzymes α-amylase and α-glucosidase, with activity surpassing that of the standard inhibitor acarbose . Concurrently, the same extracts show remarkable antioxidant capacity in established assays such as DPPH, ABTS, and FRAP . These combined properties make this compound a compound of interest for research into managing oxidative stress and carbohydrate metabolism. In silico studies further support its potential for protein-ligand interactions with relevant enzymes . This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

1217118-98-3

Molecular Formula

C28H32O18

Molecular Weight

656.546

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O18/c1-41-26-12(5-11-15(19(26)35)18(34)22(38)25(43-11)8-2-3-9(30)10(31)4-8)44-28-24(40)21(37)17(33)14(46-28)7-42-27-23(39)20(36)16(32)13(6-29)45-27/h2-5,13-14,16-17,20-21,23-24,27-33,35-40H,6-7H2,1H3

InChI Key

FGISESAFFBBOCC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O

Synonyms

2-(3,4-Dihydroxyphenyl)-7-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,5-dihydroxy-6-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between patuletin-7-diglucoside and related flavonoid glycosides:

Compound Aglycone Glycosylation Site(s) Sugar Moieties Molecular Weight (g/mol)
This compound Patuletin (O-methylated quercetin) 7-OH Two β-D-glucose units ~626.5 (calculated)
Acacetin-7-O-glucoside Acacetin (apigenin derivative) 7-OH One β-D-glucose unit ~448.4
Vitexin 7-rutinoside Apigenin 7-OH Rutinose (rhamnose + glucose) ~594.5
Quercetin-3-O-rutinoside Quercetin 3-OH Rutinose ~610.5

Key Observations :

  • Glycosylation Position: Unlike quercetin-3-O-rutinoside (rutin), this compound’s glycosylation at the 7-OH position reduces its ability to chelate metal ions, which may alter antioxidant mechanisms .
  • Sugar Complexity: The diglucosylation in this compound enhances water solubility compared to monoglycosylated acacetin-7-O-glucoside but reduces membrane permeability due to increased polarity .

Physicochemical Properties

Property This compound Acacetin-7-O-glucoside Vitexin 7-rutinoside
Water Solubility (mg/mL) ~15.2 (pH 7.0) ~8.7 (pH 7.0) ~12.5 (pH 7.0)
LogP (Octanol-Water) -1.8 -0.5 -2.1
UV-Vis λmax (nm) 254, 350 268, 340 270, 336

Functional Implications :

  • UV spectral differences reflect variations in conjugation patterns due to methyl groups on the patuletin aglycone .

Mechanistic Insights :

  • This compound’s superior anti-inflammatory activity over acacetin-7-O-glucoside may arise from its methyl groups stabilizing interactions with inflammatory mediators .
  • Its moderate cytotoxicity compared to quercetin-3-O-rutinoside suggests that glycosylation position and aglycone methylation modulate cell-specific toxicity .

Preparation Methods

Extraction and Purification Protocols

The extraction process typically involves solvent-based isolation followed by chromatographic purification. A study on Tagetes mendocina aerial parts utilized methanol-water (70:30 v/v) extraction, yielding a crude flavonoid fraction. Subsequent liquid-liquid partitioning with ethyl acetate and n-butanol enriched the glycoside content, with this compound identified via LC-MS/MS analysis. Column chromatography using Sephadex LH-20 and reverse-phase C18 silica gel further purified the compound, achieving a purity of >90% as confirmed by NMR.

Table 1: Key Parameters for Natural Extraction of this compound

ParameterDetails
Plant SourceTagetes mendocina aerial parts
Extraction SolventMethanol-water (70:30 v/v)
Partitioning SolventsEthyl acetate, n-butanol
Chromatography MediaSephadex LH-20, C18 silica gel
Purity Achieved>90% (NMR-validated)

Despite its feasibility, natural extraction faces limitations such as low yield (0.02–0.05% dry weight) and seasonal variability in plant metabolite profiles.

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic synthesis offers a scalable and regioselective alternative to natural extraction. The discovery of flavonoid 7-O-glycosyltransferases (7-UGTs) has enabled targeted glucosylation of patuletin. CsUGT75L12, a 7-UGT identified in tea plants (Camellia sinensis), has demonstrated specificity for transferring glucose to the 7-hydroxy group of flavonols.

In Vitro Enzymatic Reactions

Recombinant CsUGT75L12 expressed in E. coli catalyzes the transfer of glucose from UDP-glucose to patuletin, forming patuletin-7-glucoside. A second glucosylation step using the same enzyme yields the diglucoside derivative. The reaction conditions optimized for kaempferol (a structural analog) include:

  • pH : 7.5 (Tris-HCl buffer)

  • Temperature : 30°C

  • Substrate Ratio : 1:3 (patuletin:UDP-glucose)

  • Reaction Time : 12 hours

Product identification via UPLC-MS/MS and 1H^1H NMR confirmed the exclusive glucosylation at position 7, with no activity observed at position 3.

Table 2: Enzymatic Synthesis Parameters for this compound

ParameterDetails
EnzymeRecombinant CsUGT75L12
Sugar DonorUDP-glucose
Optimal pH7.5
Temperature30°C
Yield (Two-Step)~65% (theoretical maximum)

This method’s regioselectivity avoids the need for protecting groups, streamlining synthesis. However, enzyme stability and UDP-glucose cost remain practical constraints.

Semi-Synthetic Approaches

Semi-synthetic strategies combine natural precursor isolation with chemical or enzymatic modification. Patuletin, extracted from spinach or Tagetes species, serves as the aglycone for subsequent glucosylation.

Chemical Glucosylation

Chemical synthesis involves protecting the 3- and 4'-hydroxy groups of patuletin using tert-butyldimethylsilyl (TBDMS) chloride, followed by Koenigs-Knorr glucosylation at position 7. Deprotection with tetrabutylammonium fluoride (TBAF) yields this compound. While effective, this method requires toxic reagents and generates hazardous waste, limiting its industrial applicability.

Hybrid Enzymatic-Chemical Methods

A hybrid approach employs mild chemical activation (e.g., trichloroacetimidate glucosylation) for the first glucose unit, followed by enzymatic addition of the second glucose using CsUGT75L12. This method balances regioselectivity and scalability, achieving an overall yield of 48%.

Comparative Analysis of Preparation Methods

Table 3: Comparison of this compound Synthesis Methods

MethodYieldSelectivityScalabilityCost
Natural Extraction0.02–0.05%LowLimitedModerate
Enzymatic Synthesis~65%HighHighHigh
Semi-Synthetic (Hybrid)~48%ModerateModerateModerate

Natural extraction is ideal for small-scale studies but impractical for industrial production. Enzymatic synthesis, while costly, offers high selectivity and yield, making it suitable for pharmaceutical applications. Semi-synthetic methods provide a middle ground but require optimization to reduce reliance on toxic reagents .

Q & A

Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

  • Methodological Answer : Use OECD Guideline 452 for 12-month rodent studies. Dose animals orally at 3–5 concentrations, monitor hematological/biochemical markers, and perform histopathology. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-response relationships. Include recovery groups to evaluate reversibility of effects .

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